molecular formula C24H20N4O2 B10947931 2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10947931
M. Wt: 396.4 g/mol
InChI Key: JADPHIKHTCDHRH-UHFFFAOYSA-N
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Description

2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by a triazoloquinazoline core structure with various substituents that contribute to its unique chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Phenyl and Ethoxyphenoxy Groups:

    Final Functionalization: The final step includes the functionalization of the compound to introduce the desired substituents, such as the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Research: It serves as a model compound in synthetic chemistry to explore new reaction mechanisms and synthetic methodologies.

    Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Modulation: Affecting various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substituents, which confer unique chemical and biological properties. Its ethoxyphenoxy group, in particular, may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[4-[(4-ethoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C24H20N4O2/c1-2-29-19-11-13-20(14-12-19)30-15-17-7-9-18(10-8-17)23-26-24-21-5-3-4-6-22(21)25-16-28(24)27-23/h3-14,16H,2,15H2,1H3

InChI Key

JADPHIKHTCDHRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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